molecular formula C10H7F2N B1390610 3-(Difluoromethyl)quinoline CAS No. 1186195-11-8

3-(Difluoromethyl)quinoline

Cat. No.: B1390610
CAS No.: 1186195-11-8
M. Wt: 179.17 g/mol
InChI Key: XDHSYBXDQCXLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)quinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique chemical properties

Mechanism of Action

Target of Action

The primary targets of quinoline-based compounds, such as 3-(Difluoromethyl)quinoline, are often bacterial enzymes like gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them attractive targets for antibacterial agents .

Mode of Action

Quinolones, including this compound, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction inhibits the supercoiling of bacterial DNA, thereby preventing DNA replication and transcription .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in bacterial DNA replication. By inhibiting gyrase and topoisomerase IV, these compounds disrupt the supercoiling of bacterial DNA, which is a critical step in DNA replication . The downstream effects of this disruption include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

The incorporation of fluorine and fluorinated moieties into organic molecules, such as this compound, can improve the chemical, physical, and biological properties of these molecules . This includes enhanced lipophilicity, improved metabolic stability, and better cell membrane permeability , which can potentially enhance the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and proliferation. By disrupting bacterial DNA replication, these compounds prevent the bacteria from multiplying, thereby limiting the spread of the bacterial infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . .

Biochemical Analysis

Biochemical Properties

3-(Difluoromethyl)quinoline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription in bacteria . By binding to these enzymes, this compound disrupts their function, leading to the inhibition of bacterial growth and proliferation. Additionally, this compound has been shown to interact with RNA-binding proteins, influencing the stability and localization of mRNA within cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, it has been reported to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . These changes in gene expression can lead to alterations in cellular metabolism, including shifts in metabolic flux and changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. For example, the compound forms stable complexes with DNA gyrase and topoisomerase IV, preventing these enzymes from catalyzing the necessary reactions for DNA replication . Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target molecules .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to the compound can lead to the development of resistance in bacterial populations, necessitating higher concentrations for effective inhibition . In vivo studies have also indicated that chronic exposure to this compound can result in adaptive changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit bacterial growth without causing significant toxicity to the host organism . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and administration schedule. Additionally, threshold effects have been observed, where a minimum concentration of the compound is required to achieve the desired therapeutic effect .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound is primarily metabolized by liver enzymes, such as cytochrome P450 oxidases, which catalyze the hydroxylation and subsequent conjugation of the compound for excretion . These metabolic reactions can lead to the formation of various metabolites, some of which may retain biological activity . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in central metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the bioavailability and efficacy of the compound in different tissues .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been shown to localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of this compound is often mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action . For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with DNA and nuclear proteins . Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, where it can influence mitochondrial function and metabolism .

Chemical Reactions Analysis

3-(Difluoromethyl)quinoline undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of functionalized quinolines with different biological activities .

Comparison with Similar Compounds

3-(Difluoromethyl)quinoline can be compared with other fluorinated quinolines and difluoromethylated compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-(difluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHSYBXDQCXLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethyl)quinoline
Reactant of Route 3
3-(Difluoromethyl)quinoline
Reactant of Route 4
3-(Difluoromethyl)quinoline
Reactant of Route 5
3-(Difluoromethyl)quinoline
Reactant of Route 6
Reactant of Route 6
3-(Difluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.